molecular formula C5H3BrClNO2S B1342331 5-Bromopyridine-3-sulfonyl chloride CAS No. 65001-21-0

5-Bromopyridine-3-sulfonyl chloride

Cat. No. B1342331
Key on ui cas rn: 65001-21-0
M. Wt: 256.51 g/mol
InChI Key: AVILRJQPDYPXFQ-UHFFFAOYSA-N
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Patent
US07868188B2

Procedure details

Using an analogous method to that described in the portion of Example 8 that is concerned with the preparation of starting materials, 5-bromopyridine-3-sulfonyl chloride was reacted with morpholine to give the required starting material (90 mg, 13% yield from the pyridine-3-sulfonyl chloride); Mass Spectrum: M+H+ 350 and 352.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([S:8]([Cl:11])(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.N1CCOCC1>>[N:6]1[CH:7]=[CH:2][CH:3]=[C:4]([S:8]([Cl:11])(=[O:10])=[O:9])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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